molecular formula C11H21N3O B14381572 N-(1-Methylpyrrolidin-2-ylidene)-N'-pentan-2-ylurea CAS No. 90096-88-1

N-(1-Methylpyrrolidin-2-ylidene)-N'-pentan-2-ylurea

Katalognummer: B14381572
CAS-Nummer: 90096-88-1
Molekulargewicht: 211.30 g/mol
InChI-Schlüssel: ZIEIBSCPOQJZII-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1-Methylpyrrolidin-2-ylidene)-N’-pentan-2-ylurea is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Methylpyrrolidin-2-ylidene)-N’-pentan-2-ylurea can be achieved through a multi-step process involving the reaction of 1-methylpyrrolidin-2-one with pentan-2-ylamine under specific conditions. One common method involves the use of phosphorus oxychloride (POCl3) as a reagent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

N-(1-Methylpyrrolidin-2-ylidene)-N’-pentan-2-ylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield N-oxide derivatives, while reduction could produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

N-(1-Methylpyrrolidin-2-ylidene)-N’-pentan-2-ylurea has several scientific research applications:

Wirkmechanismus

The mechanism of action of N-(1-Methylpyrrolidin-2-ylidene)-N’-pentan-2-ylurea involves its interaction with molecular targets such as enzymes or receptors. The pyrrolidine ring plays a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-(1-Methylpyrrolidin-2-ylidene)-N’-pentan-2-ylurea is unique due to its specific combination of the pyrrolidine ring and the pentan-2-ylurea moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Eigenschaften

CAS-Nummer

90096-88-1

Molekularformel

C11H21N3O

Molekulargewicht

211.30 g/mol

IUPAC-Name

1-(1-methylpyrrolidin-2-ylidene)-3-pentan-2-ylurea

InChI

InChI=1S/C11H21N3O/c1-4-6-9(2)12-11(15)13-10-7-5-8-14(10)3/h9H,4-8H2,1-3H3,(H,12,15)

InChI-Schlüssel

ZIEIBSCPOQJZII-UHFFFAOYSA-N

Kanonische SMILES

CCCC(C)NC(=O)N=C1CCCN1C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.